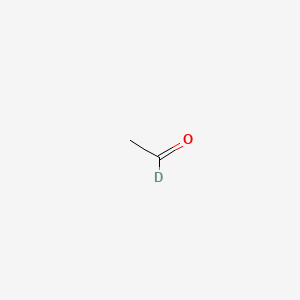

ACETALDEHYDE-1-D1

Vue d'ensemble

Description

It has the molecular formula C2H3DO and a molecular weight of 45.059 Da . This compound is used in various scientific research applications due to its unique isotopic properties.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

. This method ensures the incorporation of deuterium into the acetaldehyde molecule.

Industrial Production Methods

Industrial production of acetaldehyde-1-d1 typically involves the catalytic dehydrogenation of ethanol-d1. This process uses a copper-based catalyst at elevated temperatures to achieve the desired product.

Analyse Des Réactions Chimiques

Thermal Decomposition Pathways

Thermal cracking of CHCDO at 1,500–1,700 K reveals deuterium-specific fragmentation and recombination processes:

-

Primary Products :

-

Mechanistic Insights :

Condensation and Radical Recombination

Acetaldehyde-1-d1 participates in radical-mediated and molecular condensation pathways:

(a) Radical-Radical Mechanism

Two acetyl-d radicals (CDĊO) recombine exothermically to form diacetyl-d (CDCOCOCD) :

(b) Molecular Pathway

Ketene-d (DCCO) reacts with CHCDO to yield diacetyl-d (CHDCOCOCD) via a four-center transition state :

Isotopic Effects in Reaction Dynamics

Deuterium substitution alters kinetic and thermodynamic parameters:

| Reaction Parameter | CHCHO | CHCDO | Source |

|---|---|---|---|

| C–H Bond Dissociation Energy | 377 kJ/mol | 382 kJ/mol (estimated) | |

| Ketene Formation Rate | 1.0 (reference) | 0.85 ± 0.10 | |

| Acetylene Yield | 100% (HCCH) | 73% HCCD, 27% HCCH |

-

Deuterium Kinetic Isotope Effect (KIE) : Reduced reactivity in C–D bond cleavage due to higher bond strength .

Oxidation and Functionalization

MnO-mediated oxidation of alcohol-d precursors (e.g., CHCHDOH) selectively yields CHCDO with 98% deuterium retention . This method avoids isotopic scrambling, enabling synthesis of deuterated aldehydes for mechanistic studies.

DNA Adduct Formation

While not directly studied for CHCDO, acetaldehyde analogs form N-ethylidene-dG adducts via Schiff base formation . Deuterium’s steric and electronic effects may modulate adduct stability, though experimental data remain limited.

Key Research Findings

Applications De Recherche Scientifique

Metabolic Studies

Acetaldehyde-1-D1 is primarily utilized in metabolic studies to investigate the pathways of ethanol metabolism. It serves as a tracer in experiments aimed at understanding the role of acetaldehyde in alcohol-induced toxicity and its effects on human health.

- Case Study: Ethanol Metabolism

Research has shown that acetaldehyde is a key intermediate in ethanol metabolism, with implications for alcohol-related diseases. For instance, studies utilizing this compound have demonstrated its role in producing reactive oxygen species (ROS) during ethanol metabolism, leading to oxidative stress and cellular damage .

| Study | Findings |

|---|---|

| Bradford et al. (1993) | Identified the metabolic pathway of ethanol to acetaldehyde using isotopically labeled compounds. |

| Haseba & Ohno (2010) | Explored the inhibition of liver alcohol dehydrogenase (ADH) and its impact on acetaldehyde accumulation. |

Toxicological Research

The toxicological effects of this compound are significant, particularly concerning respiratory health and carcinogenic potential. Its use in inhalation studies provides insights into the compound's effects on lung tissue and overall respiratory function.

- Case Study: Respiratory Toxicity

Inhalation studies have indicated that exposure to acetaldehyde can lead to bronchoconstriction and increased airway hyperreactivity, particularly in asthmatic individuals. This compound has been instrumental in quantifying these effects through controlled exposure experiments .

Carcinogenesis Studies

Acetaldehyde is classified as a probable human carcinogen, and this compound is employed to study its DNA-damaging properties. Research has focused on how acetaldehyde forms adducts with DNA, leading to mutations associated with cancer development.

- Case Study: DNA Damage Mechanisms

Recent studies have highlighted that acetaldehyde can form covalent bonds with DNA, leading to mutagenic lesions. This compound has been used to trace these interactions and understand their biochemical consequences .

| Type of Damage | Mechanism |

|---|---|

| DNA Adducts | Formation of stable adducts that interfere with DNA replication . |

| Strand Breaks | Induction of single- and double-strand breaks due to reactive intermediates . |

Chemical Synthesis

In synthetic organic chemistry, this compound is utilized as a reagent for the selective oxidation of alcohols to aldehydes. This application is particularly useful in synthesizing deuterated compounds for pharmaceutical research.

Mécanisme D'action

Acetaldehyde-1-d1 exerts its effects primarily through its interaction with enzymes involved in alcohol metabolism, such as alcohol dehydrogenase (ADH) and aldehyde dehydrogenase (ALDH) . The deuterium atom in this compound can alter the reaction kinetics, providing insights into the enzyme mechanisms and metabolic pathways .

Comparaison Avec Des Composés Similaires

Similar Compounds

Acetaldehyde: The non-deuterated form with similar chemical properties but different isotopic composition.

Acetone-d6: Another deuterated compound used in similar research applications.

Uniqueness

Acetaldehyde-1-d1 is unique due to its deuterium labeling, which provides distinct advantages in tracing and studying reaction mechanisms and metabolic pathways. This isotopic substitution allows for more precise and detailed analysis compared to its non-deuterated counterpart .

Activité Biologique

Acetaldehyde-1-D1 is a stable isotope-labeled form of acetaldehyde, a simple aldehyde that plays a significant role in various biological processes. This article explores the biological activity of this compound, focusing on its mechanisms, effects on cellular functions, and implications in health and disease.

Acetaldehyde (C₂H₄O), including its isotopic variant this compound, is primarily produced during the metabolism of ethanol. The enzyme alcohol dehydrogenase (ADH) converts ethanol to acetaldehyde, which is subsequently metabolized to acetic acid by aldehyde dehydrogenase (ALDH). This metabolic pathway is crucial as it influences the biological effects of acetaldehyde on human health.

Table 1: Key Metabolic Pathways of Acetaldehyde

| Enzyme | Reaction | Product |

|---|---|---|

| Alcohol Dehydrogenase (ADH) | Ethanol → Acetaldehyde | Acetaldehyde |

| Aldehyde Dehydrogenase (ALDH) | Acetaldehyde → Acetic Acid | Acetic Acid |

Toxicity and Carcinogenicity

Acetaldehyde is classified as a probable human carcinogen. Studies have shown that it can form DNA adducts, leading to mutations and potentially resulting in cancer, particularly in the upper gastrointestinal tract. Genetic polymorphisms in ADH and ALDH enzymes can affect individual susceptibility to acetaldehyde toxicity and cancer risk .

Case Study: Alcohol Consumption and Cancer Risk

Research indicates that individuals with certain genetic variants of ADH1B and ALDH2 exhibit increased levels of acetaldehyde after alcohol consumption, correlating with higher risks of esophageal squamous cell carcinoma (ESCC) . A notable study found that individuals with the ADH1B*2 allele metabolize ethanol to acetaldehyde more rapidly, leading to elevated acetaldehyde levels and increased cancer risk.

Neuroactive Properties

Acetaldehyde also exhibits neuroactive properties. It has been implicated in the modulation of neurotransmitter systems, influencing behaviors associated with addiction. For instance, acetaldehyde has been shown to reverse morphine tolerance in experimental models, suggesting it may play a role in the psychoactive effects of alcohol .

Table 2: Neuroactive Effects of Acetaldehyde

| Effect | Description |

|---|---|

| Morphine Tolerance Reversal | Acute administration enhances morphine's respiratory depressant effects . |

| Behavioral Changes | Influences motivation and reward pathways . |

Implications for Health

The biological activity of this compound highlights its dual role as both a metabolite with potential therapeutic implications and a toxic compound linked to adverse health outcomes. Understanding these dynamics is essential for developing strategies to mitigate risks associated with alcohol consumption and for exploring potential therapeutic uses.

Propriétés

IUPAC Name |

1-deuterioethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H4O/c1-2-3/h2H,1H3/i2D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKHGUXGNUITLKF-VMNATFBRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30194148 | |

| Record name | (1-2H1)Acetaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30194148 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

45.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4122-13-8 | |

| Record name | Acetaldehyde-1-d | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4122-13-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (1-2H1)Acetaldehyde | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004122138 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (1-2H1)Acetaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30194148 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | [1-2H1]acetaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.747 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.